REACTION_CXSMILES
|
[NH2:1][C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][N:3]=1.[CH3:11][C:12](OC(C)=O)=[O:13].[C:18]([O-])(=[O:20])[CH3:19].[Na+]>>[C:12]([N:1]([C:18](=[O:20])[CH3:19])[C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][N:3]=1)(=[O:13])[CH3:11] |f:2.3|
|
Name
|
|
Quantity
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11.7 g
|
Type
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reactant
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Smiles
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NC1=NSC2=C1C=CC=C2
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Name
|
|
Quantity
|
126 mL
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Type
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reactant
|
Smiles
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CC(=O)OC(=O)C
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Name
|
|
Quantity
|
0.2 g
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Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Type
|
CUSTOM
|
Details
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is stirred for 48 hours at 100°-110
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After concentration
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Type
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CUSTOM
|
Details
|
by evaporation
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Type
|
CUSTOM
|
Details
|
chromatography (silica gel; eluant: hexane/diethyl ether 2:1), the product is recrystallised from hexane/diethyl ether
|
Type
|
CUSTOM
|
Details
|
to thus obtain the compound No
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N(C1=NSC2=C1C=CC=C2)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |